Cas no 82962-54-7 (Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate)

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate structure
82962-54-7 structure
Nom du produit:Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Numéro CAS:82962-54-7
Le MF:C9H16O4
Mégawatts:188.220943450928
MDL:MFCD11975772
CID:1011876
PubChem ID:11019611

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
    • 2,2-DIMETHYL-5-CARBETHOXY-1,3-DIOXANE
    • 2,2-diMethyl-5-ethoxycarbonyl-1,3-dioxane
    • 2,2-Dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester
    • Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (ACI)
    • F12519
    • DB-075889
    • DS-17340
    • MFCD11975772
    • DTXSID40452100
    • EN300-179148
    • 1,3-Dioxane-5-carboxylic acid, 2,2-dimethyl-, ethyl ester
    • SB38910
    • SCHEMBL1867430
    • Ethyl2,2-dimethyl-1,3-dioxane-5-carboxylate
    • 82962-54-7
    • MYGMWHATZAFUIU-UHFFFAOYSA-N
    • SY114002
    • AKOS015918072
    • CS-B1510
    • MDL: MFCD11975772
    • Piscine à noyau: 1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3
    • La clé Inchi: MYGMWHATZAFUIU-UHFFFAOYSA-N
    • Sourire: O=C(C1COC(C)(C)OC1)OCC

Propriétés calculées

  • Qualité précise: 188.10485899g/mol
  • Masse isotopique unique: 188.10485899g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3
  • Complexité: 178
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.6
  • Surface topologique des pôles: 44.8Ų

Propriétés expérimentales

  • Dense: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 75 ºC (0.4 Torr)
  • Point d'éclair: 85.0±23.2 ºC,
  • Solubilité: Légèrement soluble (23 g / l) (25 ºC),

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Informations de sécurité

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A187179-1g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
1g
$14.0 2025-02-26
Chemenu
CM104951-10g
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
10g
$193 2023-03-06
Enamine
EN300-179148-0.05g
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D783044-100g
2,2-diMethyl-5-ethoxycarbonyl-1,3-dioxane
82962-54-7 97%
100g
$1200 2024-06-05
eNovation Chemicals LLC
Y1128115-25g
2,2-Dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester
82962-54-7 95%
25g
$1780 2024-07-28
Ambeed
A187179-100g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
100g
$292.0 2025-02-26
Alichem
A449038267-100g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
100g
$1420.00 2023-09-01
Chemenu
CM104951-10g
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
10g
$230 2021-08-06
Ambeed
A187179-25g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
25g
$114.0 2025-02-26
Chemenu
CM104951-5g
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
5g
$153 2021-08-06

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Référence
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  9 h, reflux
Référence
Design and synthesis of bis 1-thiogalactopyranoside having a cyano group at the aglycon terminal
Zhang, Guoyao; et al, Huaxi Yaoxue Zazhi, 2005, 20(6), 474-476

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Référence
Synthesis of 5,5'-dihydroxyleucine and 4-fluoro-5,5'-dihydroxyleucine, the reduction products of 4-carboxyglutamic and 4-carboxy-4-fluoroglutamic acids
Dubois, Joelle; et al, Tetrahedron, 1991, 47(6), 1001-12

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Acetone
1.2 Reagents: Sodium chloride ,  Water Solvents: Dimethyl sulfoxide ;  190 - 195 °C
Référence
Bifunctional acyclic nucleoside phosphonates: 2. Symmetrical 2-{[bis(phosphono)methoxy]methyl}ethyl derivatives of purines and pyrimidines
Vrbkova, Silvie; et al, Collection of Czechoslovak Chemical Communications, 2007, 72(7), 965-983

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid
1.2 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Référence
3,5-Disubstituted pyranone analogues of highly antifungally active furanones: Conversion of biological effect from antifungal to cytostatic
Schiller, Radan; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7358-7360

Synthetic Routes 6

Conditions de réaction
1.1 Catalysts: Sodium chloride Solvents: Dimethyl sulfoxide
Référence
Synthesis of 2,2-dimethyl-5-hydroxymethyl-1,3-dioxane
Li, Peijie; et al, Huaxi Yaoxue Zazhi, 2001, 16(4),

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Potassium bicarbonate Solvents: Methanol ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetone
3.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Référence
Synthesis of 5,5'-dihydroxyleucine and 4-fluoro-5,5'-dihydroxyleucine, the reduction products of 4-carboxyglutamic and 4-carboxy-4-fluoroglutamic acids
Dubois, Joelle; et al, Tetrahedron, 1991, 47(6), 1001-12

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Triethyl orthoformate Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  2 h, reflux; reflux → rt
1.2 Reagents: Potassium carbonate ;  neutralized, rt
2.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Référence
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetone
2.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Référence
Synthesis of 5,5'-dihydroxyleucine and 4-fluoro-5,5'-dihydroxyleucine, the reduction products of 4-carboxyglutamic and 4-carboxy-4-fluoroglutamic acids
Dubois, Joelle; et al, Tetrahedron, 1991, 47(6), 1001-12

Synthetic Routes 10

Conditions de réaction
Référence
Synthesis and evaluation of phospholipid analogs as inhibitors of cobra venom phospholipase A2
Yuan, Wei; et al, Journal of the American Chemical Society, 1987, 109(26), 8071-81

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Benzene Catalysts: p-Toluenesulfonic acid
2.1 -
Référence
Synthesis and evaluation of phospholipid analogs as inhibitors of cobra venom phospholipase A2
Yuan, Wei; et al, Journal of the American Chemical Society, 1987, 109(26), 8071-81

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C; 2 h, rt
2.1 Reagents: Triethyl orthoformate Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  2 h, reflux; reflux → rt
2.2 Reagents: Potassium carbonate ;  neutralized, rt
3.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Référence
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid
1.2 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water
Référence
Asymmetric functionalization at a prochiral carbon center by the aid of sulfinyl chirality: a selective formation of 6-substituted (3R,SS)- and (3S,SS)-3-(hydroxymethyl)-3,4-dihydro-5-(p-tolyl)sulfinyl-2H-pyrans
Iwata, Chuzo; et al, Tetrahedron Letters, 1987, 28(27), 3131-4

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C; 2 h, rt
1.2 Reagents: Triethyl orthoformate Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  2 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate ;  neutralized, rt
2.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Référence
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Raw materials

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:82962-54-7)Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
A856227
Pureté:99%
Quantité:100g
Prix ($):263.0